2,4-dibromo-6-[(E)-({4-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol
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Overview
Description
2,4-DIBROMO-6-[(E)-[(4-{4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL is a complex organic compound characterized by its multiple bromine atoms and phenolic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-[(4-{4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL typically involves multiple steps, starting with the bromination of phenolic compounds. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the addition of bromine atoms to the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and other reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-[(4-{4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols and derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-DIBROMO-6-[(E)-[(4-{4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-[(4-{4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL involves its interaction with various molecular targets and pathways. The compound’s phenolic groups can participate in redox reactions, while the imine groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: A simpler compound with two bromine atoms and one phenolic group.
3,5-Dibromo-2-hydroxybenzaldehyde: Contains two bromine atoms and an aldehyde group.
2,6-Dibromo-4-nitrophenol: Features two bromine atoms and a nitro group.
Uniqueness
2,4-DIBROMO-6-[(E)-[(4-{4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL is unique due to its complex structure, which includes multiple bromine atoms, phenolic groups, and imine linkages.
Properties
Molecular Formula |
C26H17Br3N2O4S |
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Molecular Weight |
693.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[[4-[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]phenol |
InChI |
InChI=1S/C26H17Br3N2O4S/c27-18-1-10-25(32)16(11-18)14-30-20-2-6-22(7-3-20)36(34,35)23-8-4-21(5-9-23)31-15-17-12-19(28)13-24(29)26(17)33/h1-15,32-33H |
InChI Key |
WDVIRVNGPYOVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)S(=O)(=O)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
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